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Compound of Interest

Compound Name: Z-His-Leu-OH

Cat. No.: B1365554

Executive Summary

Z-His-Leu-OH (CAS: 38972-90-6) is a synthetic dipeptide derivative comprised of L-Histidine
and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] It serves
as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic
assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and
Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the
imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.[1]

Molecular Architecture

The molecule is defined by three distinct structural domains, each imparting specific
physicochemical and biological properties.

2.1 Structural Components

e N-Terminal Protection (Z-Group): The benzyloxycarbonyl group renders the N-terminus
lipophilic and unreactive, preventing polymerization during synthesis.[1] It is cleavable via
catalytic hydrogenation (

) or strong acids (HBr/AcOH), but stable to mild bases.[1]

» Histidine Residue (His): The central amino acid features an imidazole ring (

), which acts as a proton donor/acceptor at physiological pH.[1] In enzymatic contexts, this
residue often coordinates with active site metal ions (e.g.,
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in ACE).

e Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side
chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]

2.2 Stereochemistry

o Configuration: L,L-isomer (
).
o Connectivity: The peptide bond connects the

-carboxyl of His to the

-amino of Leu.[1]

Figure 1: Functional Architecture of Z-His-Leu-OH
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Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and
hydrophobic C-terminus.[1]

Physicochemical Profile

The following data consolidates experimental and predicted properties for Z-His-Leu-OH.
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Property Value Context

N-[(Phenylmethoxy)carbonyl]- o
IUPAC Name o _ Official Nomenclature
L-histidyl-L-leucine

CAS Number 38972-90-6 Unique Ildentifier
Molecular Formula Stoichiometry
Molecular Weight 402.44 g/mol Monoisotopic Mass
Melting Point 185-188 °C Crystalline Solid
Density ~1.27 g/cm3 Predicted

Soluble in DMSO, DMF, ) o
Hydrophobic Z-group limits

Solubility Methanol; Sparingly soluble in N
aqueous solubility
Water
pKa (Imidazole) ~6.0 Relevant for buffering/catalysis
pKa (Carboxyl) ~3.6 Acidic C-terminus

Synthesis & Manufacturing Protocol

The synthesis of Z-His-Leu-OH typically follows a solution-phase peptide synthesis strategy to
ensure high stereochemical purity.[1]

4.1 Strategic Logic
o Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or

HOBt is preferred to minimize racemization of the Histidine imidazole ring.[1]

» Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[1]
Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[1]

4.2 Step-by-Step Protocol

e Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at
0°C. Stir for 1 hour to form the active ester.
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e Coupling: Add H-Leu-OMe[1]-HCI (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to
neutralize the hydrochloride salt.[1] Stir at room temperature for 12—24 hours.

o Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%

, water, and brine. Dry over
and concentrate to obtain Z-His-Leu-OMe.[1]

o Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at
0°C -> RT until TLC shows consumption of the ester (~2 hours).

« |solation: Acidify carefully with 1N HCI to pH ~3.0. The product Z-His-Leu-OH precipitates or
is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]

Figure 2: Synthesis Workflow
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Starting Materials:

Z-His-OH + H-Leu-OMe

0°C, 1h

Activation:
DCC / HOBt / DMF
(Active Ester Formation)

l+ NMM, RT, 24h

Coupling Reaction:
Nucleophilic Attack by Leu-NH2

l— DCU (Filtration)

Intermediate:
Z-His-Leu-OMe

llN NaOH

Hydrolysis:
NaOH / MeOH
(Remove Methyl Ester)

Acidify to pH 3

Final Product:

Z-His-Leu-OH

Click to download full resolution via product page

Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.

Analytical Characterization

To validate the identity and purity of Z-His-Leu-OH, the following analytical signatures must be
confirmed.
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5.1 Nuclear Magnetic Resonance (

‘NMR)

o Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl
ring.[1]

e Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the
Histidine side chain.[1]

e Benzylic Protons (5.1 ppm): Singlet (
) connecting the phenyl ring to the carbamate oxygen.[1]
e Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the

-methyl groups of the isobutyl side chain.[1]

5.2 Mass Spectrometry (ESI-MS)

e Positive Mode (

): Expected peak at 403.4 m/z.[1]

e Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond
may be observed in MS/MS.[1]

Biological Application & Mechanism
6.1 Substrate for Metalloproteases

Z-His-Leu-OH is structurally analogous to Hippuryl-His-Leu (HHL), the standard substrate for
Angiotensin-Converting Enzyme (ACE).[1]

o Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-
terminus.[1]

o Limitation: Because Z-His-Leu-OH is itself a protected dipeptide, it is not a direct substrate
for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]
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o Actual Utility: It serves as a substrate for Carboxypeptidase A, which cleaves the C-terminal
Leucine, releasing Z-His and free Leucine.[1] This reaction is monitored to study enzyme
kinetics or inhibition.[1][3]

6.2 Reference Standard

In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound Z-His-Leu-OH (or
the deprotected His-Leu) is often used as a chromatographic standard to quantify the
enzymatic product.[1]

References

o ChemicalBook. (2024).[1] Z-HIS-LEU-OH Properties and CAS 38972-90-6. Retrieved from

e BenchChem. (2024).[1] Structure and Applications of N-[(Benzyloxy)carbonyl]histidylleucine.
Retrieved from [1]

o National Institutes of Health (NIH). (2024).[1] Angiotensin-Converting Enzyme (ACE)
Substrate Specificity. PubMed Central.[1] Retrieved from [1]

e Sigma-Aldrich. (2024).[1] Peptide Synthesis Reagents and Protocols. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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